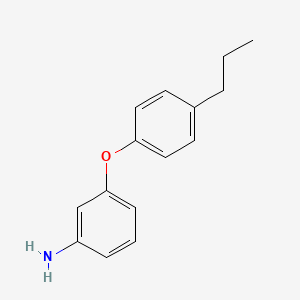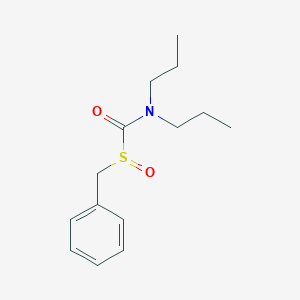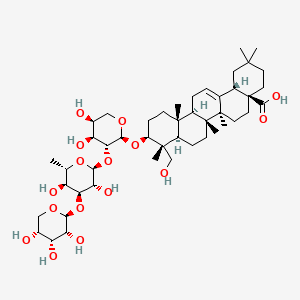
5,8-dimethoxy-3,4-dihydronaphthalene-2-Carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₄O₃. It is a derivative of naphthalene, featuring methoxy groups at the 5 and 8 positions, and a carbaldehyde group at the 2 position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxide to the corresponding dihydronaphthalene . This reaction typically requires specific conditions, such as the presence of a base like triethylamine and a solvent like ethyl acetate.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 5,8-Dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 5,8-Dimethoxy-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into its derivatives has shown potential anticancer activity.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. Additionally, its methoxy groups can participate in electron-donating interactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dimethoxy-1,4-dihydronaphthalene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
5,8-Dimethoxy-3,4-dihydro-2-naphthalenecarboxylic acid: An oxidized form of the compound with different reactivity.
2-Acetyl-5,8-dimethoxy-3,4-dihydronaphthalene: A related compound used as an intermediate in the synthesis of anticancer agents.
Uniqueness
5,8-Dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
79060-58-5 |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5,8-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-15-12-5-6-13(16-2)11-7-9(8-14)3-4-10(11)12/h5-8H,3-4H2,1-2H3 |
Clave InChI |
TZFRHNWIPYFRPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCC(=CC2=C(C=C1)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B12437132.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)






![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)


![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)
